molecular formula C9H13N3O2 B1480313 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol CAS No. 1933589-13-9

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol

Cat. No.: B1480313
CAS No.: 1933589-13-9
M. Wt: 195.22 g/mol
InChI Key: VOMZTYSWHNAPFU-UHFFFAOYSA-N
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Description

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for its function in biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives have been demonstrated to possess antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma, allergy, antifungal, antibacterial, and antitubercular properties . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. Pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Pyridazine derivatives have been shown to maintain their activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Pyridazine derivatives have been shown to have a dose-dependent effect on various physiological processes

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyridazine derivatives have been shown to influence various metabolic processes, including the regulation of glucose and lipid metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation. Pyridazine derivatives have been shown to be distributed throughout various tissues, including the liver, kidneys, and brain

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Pyridazine derivatives have been shown to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMZTYSWHNAPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.